molecular formula C20H22N4O6 B3868529 N'~1~,N'~2~-bis(2,5-dimethoxybenzylidene)ethanedihydrazide

N'~1~,N'~2~-bis(2,5-dimethoxybenzylidene)ethanedihydrazide

Cat. No. B3868529
M. Wt: 414.4 g/mol
InChI Key: RPPZBAHKUMAMRP-XHQRYOPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'~1~,N'~2~-bis(2,5-dimethoxybenzylidene)ethanedihydrazide, also known as H2L, is a Schiff base compound that has been extensively studied due to its potential applications in various fields of science. This compound is synthesized by the condensation reaction of ethanedihydrazide with 2,5-dimethoxybenzaldehyde.

Mechanism of Action

The mechanism of action of N'~1~,N'~2~-bis(2,5-dimethoxybenzylidene)ethanedihydrazide is not well understood. However, it is believed that this compound acts as a chelating agent and forms stable complexes with metal ions. These metal complexes have potential applications in various fields of science.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it has been shown that this compound and its metal complexes have potential applications in biological imaging and drug delivery.

Advantages and Limitations for Lab Experiments

The advantages of using N'~1~,N'~2~-bis(2,5-dimethoxybenzylidene)ethanedihydrazide in lab experiments are its ease of synthesis and its potential applications in various fields of science. However, the limitations of using this compound are its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the study of N'~1~,N'~2~-bis(2,5-dimethoxybenzylidene)ethanedihydrazide. One of the potential directions is the synthesis of new metal complexes of this compound with improved properties. Another direction is the study of the biological activity of this compound and its metal complexes. Furthermore, the potential applications of this compound and its metal complexes in drug delivery and biological imaging need to be explored further.
Conclusion:
In conclusion, this compound is a Schiff base compound that has potential applications in various fields of science. The synthesis of this compound involves the condensation reaction of ethanedihydrazide with 2,5-dimethoxybenzaldehyde. This compound has been extensively studied for its potential applications in coordination chemistry, biological imaging, and drug delivery. The mechanism of action of this compound is not well understood, but it is believed to act as a chelating agent. The advantages of using this compound in lab experiments are its ease of synthesis and its potential applications in various fields of science. However, the limitations of using this compound are its low solubility in water and its potential toxicity. There are several future directions for the study of this compound, including the synthesis of new metal complexes, the study of the biological activity of this compound and its metal complexes, and the exploration of its potential applications in drug delivery and biological imaging.

Scientific Research Applications

N'~1~,N'~2~-bis(2,5-dimethoxybenzylidene)ethanedihydrazide has been extensively studied for its potential applications in various fields of science. One of the major applications of this compound is in the field of coordination chemistry. This compound has been used as a ligand to synthesize various metal complexes that have potential applications in catalysis, sensing, and biological imaging.

properties

IUPAC Name

N,N'-bis[(E)-(2,5-dimethoxyphenyl)methylideneamino]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O6/c1-27-15-5-7-17(29-3)13(9-15)11-21-23-19(25)20(26)24-22-12-14-10-16(28-2)6-8-18(14)30-4/h5-12H,1-4H3,(H,23,25)(H,24,26)/b21-11+,22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPPZBAHKUMAMRP-XHQRYOPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NNC(=O)C(=O)NN=CC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'~1~,N'~2~-bis(2,5-dimethoxybenzylidene)ethanedihydrazide

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